molecular formula C15H14ClFN2O2 B2590155 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide CAS No. 1423358-13-7

2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide

Cat. No.: B2590155
CAS No.: 1423358-13-7
M. Wt: 308.74
InChI Key: YMYWWIIUBDWKGN-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide is a useful research compound. Its molecular formula is C15H14ClFN2O2 and its molecular weight is 308.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide have been a focal point in medicinal chemistry. For instance, the creation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, through the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, highlights the process of obtaining compounds with potential anticancer properties. This compound's structure was elucidated using techniques such as HNMR and LC-MS, and its anticancer activity was investigated through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, showcases another application. Employing Novozym 435 as a catalyst and investigating various acyl donors, this approach emphasizes the potential of enzymatic catalysis in the synthesis of drug intermediates, offering an environmentally friendly alternative to traditional chemical methods (Magadum & Yadav, 2018).

Hydrogen Bond Studies for Drug Design

Investigations into hydrogen bond formations within substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have contributed to understanding the molecular interactions critical for drug design. Through FAB mass spectrometry, IR, NMR spectroscopy, and variable temperature NMR, researchers have provided insights into intra- and intermolecular hydrogen bonding, facilitating the prediction of compound behavior and stability in biological systems (Romero & Angela Margarita, 2008).

Anticancer and Antipsychotic Potential

The synthesis of novel compounds, such as N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, has been driven by the search for new therapeutic agents with anti-inflammatory and potentially anticancer activities. Such research underscores the broader implications of these compounds beyond their immediate chemical properties, hinting at their utility in developing treatments for inflammation-related diseases and cancer (Sunder & Maleraju, 2013).

Properties

IUPAC Name

2-(3-chloro-4-hydroxyphenyl)-2-(3-fluoro-5-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-8-4-10(17)7-11(5-8)19-14(15(18)21)9-2-3-13(20)12(16)6-9/h2-7,14,19-20H,1H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYWWIIUBDWKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)NC(C2=CC(=C(C=C2)O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.